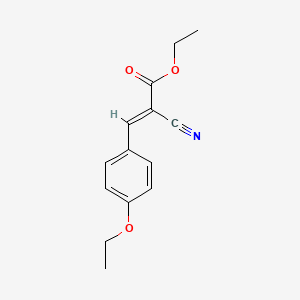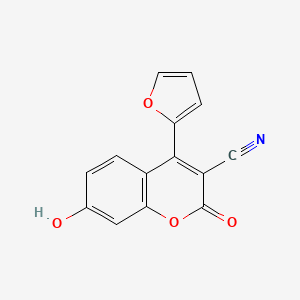![molecular formula C16H11N5O3S B11047140 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11047140.png)
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino and cyano groups, a benzodioxole moiety, and a sulfanyl-acetamide linkage. Its unique structure suggests potential utility in medicinal chemistry, materials science, and as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of amino and cyano groups through nucleophilic substitution reactions. The sulfanyl group is then introduced via a thiolation reaction, and the final step involves coupling with the benzodioxole moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.
Substitution: The amino and cyano groups on the pyridine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound’s structure suggests potential as a pharmacophore for drug development. The presence of amino and cyano groups, along with the benzodioxole moiety, could interact with biological targets, making it a candidate for further investigation in medicinal chemistry.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions allows for the creation of derivatives with improved pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The amino and cyano groups might form hydrogen bonds or electrostatic interactions with biological targets, while the benzodioxole moiety could enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide stands out due to the presence of the benzodioxole moiety. This structural feature can enhance the compound’s chemical stability and biological activity, making it a more attractive candidate for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in scientific and industrial fields.
Propriétés
Formule moléculaire |
C16H11N5O3S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C16H11N5O3S/c17-5-9-3-10(6-18)16(21-15(9)19)25-7-14(22)20-11-1-2-12-13(4-11)24-8-23-12/h1-4H,7-8H2,(H2,19,21)(H,20,22) |
Clé InChI |
DADYUNPMXZNHNZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047057.png)
![2-(2-chlorophenyl)-3-{[(E)-(2-chlorophenyl)methylidene]amino}-1-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11047060.png)
![N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B11047061.png)

![4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11047079.png)
![9-Chloro-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11047087.png)
![(1E)-4,4,6,8-tetramethyl-1-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11047092.png)


![N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11047110.png)

![2-[(4-tert-butylphenoxy)methyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11047126.png)
![4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047134.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B11047142.png)